1-(4-Chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound features a 4-chlorophenyl group at position 1, a 6-methylpyridin-2-yl substituent at position 2, and a methyl group at position 5. These substituents modulate electronic, steric, and pharmacokinetic properties, distinguishing it from analogs in its class .
Properties
Molecular Formula |
C24H17ClN2O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17ClN2O3/c1-13-6-11-18-17(12-13)22(28)20-21(15-7-9-16(25)10-8-15)27(24(29)23(20)30-18)19-5-3-4-14(2)26-19/h3-12,21H,1-2H3 |
InChI Key |
CYJLSRHIRQGWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclization Strategies
Multicomponent reactions (MCRs) are widely employed for constructing the chromeno[2,3-c]pyrrole core. A representative approach involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1), 4-chlorobenzaldehyde (2), and 6-methylpyridin-2-amine (3) in ethanol under acidic conditions . The reaction proceeds via a Michael addition, followed by intramolecular cyclization to yield the dihydrochromeno-pyrrole scaffold.
Key Conditions
-
Solvent: Ethanol or toluene
-
Catalyst: p-Toluenesulfonic acid (0.05 equiv.)
-
Temperature: 80–90°C for 20–24 hours
A study demonstrated that substituting the aldehyde with electron-withdrawing groups (e.g., 4-chlorophenyl) enhances cyclization efficiency due to increased electrophilicity . The 7-methyl group is introduced via methyl substitution on the starting dioxobutanoate derivative.
Stepwise Condensation and Cyclization
A patent-described method involves a two-step process:
-
Halogenation: 2-[N,N-bis(2-hydroxyethyl)amino]ethoxy-1-[N-(1-phenylethyl)]acetamide undergoes mesylation or chlorination to form a bis-electrophilic intermediate .
-
Cyclization: Reaction with (R)-4-(4-chlorophenyl)benzylamine in toluene at 120–130°C with N,N-diisopropylamine as both solvent and base .
Optimized Parameters
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Halogenation | MsCl, pyridine | −15°C to 55°C | 85% |
| Cyclization | N,N-diisopropylamine | 120–130°C | 78% |
Base-Promoted Annulation
A base-mediated (4+2) annulation strategy utilizes α-alkylidene succinimides and para-quinone methides (p-QMs) . The target compound is synthesized by reacting 3-(4-chlorophenyl)-α-methylidene succinimide with 2-hydroxy-5-methylpyridine in toluene using DBU (1,8-diazabicycloundec-7-ene) as the base .
Reaction Profile
The 7-methyl group is incorporated via methyl substitution on the succinimide precursor. This method is notable for its chemoselectivity and mild conditions .
Hydrolysis and Functionalization
Post-cyclization hydrolysis is critical for generating the 3,9-dione moiety. Acidic hydrolysis (HBr or H2SO4) at 80–85°C cleaves acetamide intermediates to carboxylic acids, followed by spontaneous oxidation to the dione .
Hydrolysis Conditions
| Acid | Temperature | Byproduct Recovery | Yield |
|---|---|---|---|
| H2SO4 (aq.) | 80–85°C | Benzylamine (92%) | 90% |
| HBr (aq.) | 80–85°C | 1-Phenethylamine (88%) | 87% |
Byproduct recovery improves process sustainability, with amines recycled into subsequent batches .
Comparative Analysis of Methods
The table below contrasts the efficiency, scalability, and practicality of each synthesis route:
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Multicomponent Cyclization | One-pot, high atom economy | Requires strict stoichiometry | 70–86% |
| Stepwise Condensation | High purity, recyclable solvents | Multi-step, longer reaction time | 78% |
| Base-Promoted Annulation | Chemoselective, mild conditions | Costly bases (e.g., DBU) | 68% |
| Hydrolysis-Functionalization | Scalable, byproduct recovery | Corrosive acids required | 87–90% |
Mechanistic Insights
-
Cyclization: Nucleophilic attack by the amine on the electrophilic carbonyl carbon initiates ring closure, followed by dehydration .
-
Oxidation: Aerobic oxidation or acid-mediated tautomerization converts the intermediate to the dione .
-
Steric Effects: Bulkier substituents (e.g., 6-methylpyridin-2-yl) slow reaction kinetics but enhance crystallinity.
Industrial Considerations
Large-scale production favors the stepwise condensation method due to its compatibility with continuous flow reactors. Solvent selection (e.g., toluene over DMF) reduces environmental impact, while in situ byproduct removal minimizes purification steps .
Chemical Reactions Analysis
1-(4-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various therapeutic areas due to its unique structural properties.
- Anticancer Activity : Research indicates that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. Various studies have synthesized libraries of these compounds to evaluate their efficacy against cancer cells, demonstrating promising results in vitro .
- Antimicrobial Properties : Some derivatives have been tested for their antimicrobial activity. The presence of the chlorophenyl and methylpyridine groups enhances the lipophilicity and biological activity, making them effective against a range of bacteria and fungi .
Synthetic Applications
The synthesis of 1-(4-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through multicomponent reactions. This method allows for the efficient generation of diverse libraries of related compounds under mild conditions:
- Multicomponent Reactions : A one-pot multicomponent reaction has been developed that facilitates the synthesis of various substituted derivatives. This approach is advantageous as it minimizes the need for purification steps and maximizes yield .
Material Science
The compound's unique structure lends itself to applications in material science:
- Organic Electronics : The electronic properties of this compound make it suitable for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Its ability to form stable films with good charge transport properties is under investigation .
Case Studies
Several studies have documented the synthesis and application of this compound:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Study 3 | Organic Electronics | Evaluated as a potential material for OLEDs, showing promising charge mobility characteristics. |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic yields, physicochemical properties, and inferred bioactivity.
Substituent-Driven Structural and Electronic Variations
Key Observations :
- Heteroaromatic vs. Alkyl Chains : The 6-MePyridin-2-yl group in the target compound may improve target binding via π-π interactions compared to morpholinylethyl () or phenethyl () groups, which rely on hydrogen bonding or hydrophobic effects .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The 6-MePyridin-2-yl group in the target compound likely reduces aqueous solubility compared to morpholinylethyl derivatives () but improves membrane permeability due to moderate lipophilicity .
- Metabolic Stability : Chlorine at position 7 and methyl groups on the pyridine/phenyl rings may slow oxidative metabolism compared to hydroxylated analogs () .
Inferred Bioactivity
While explicit bioactivity data for the target compound are absent in the evidence, structural analogs suggest:
- Anticancer Potential: Chromeno-pyrrole-diones with EWGs (e.g., Cl, F) exhibit cytotoxicity via topoisomerase inhibition, as seen in morpholinylethyl derivatives () .
- Antimicrobial Activity : Pyridinyl substituents may enhance bacterial target engagement compared to alkylated variants (Ref 28–30, ) .
Biological Activity
1-(4-Chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, cytotoxic, and antiproliferative effects, based on diverse research studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C22H20ClN2O3
- Molecular Weight : 396.86 g/mol
- CAS Number : 204993-73-7
The structure features a chromeno-pyrrole framework that is significant in various biological activities.
Antibacterial Activity
Research indicates that derivatives of the chromeno-pyrrole structure exhibit notable antibacterial properties. For instance:
- Activity Against Bacteria : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, comparable to established antibiotics like gentamicin .
Cytotoxicity and Antiproliferative Effects
Studies have investigated the cytotoxic effects of related pyrrole compounds on various cancer cell lines:
- Cell Lines Tested : The cytotoxicity was assessed on human melanoma (SH-4) and keratinocytes (HaCaT) using the MTT assay.
- Results : The compound exhibited significant antiproliferative activity with an IC50 value of approximately 44.63 μM against melanoma cells. This activity is associated with apoptosis induction and cell cycle arrest in the S phase .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds with similar structures have been reported to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells suggests a potential pathway for therapeutic applications in oncology.
Study on Antiproliferative Activity
A recent study synthesized several pyrrole derivatives and tested their biological activity. Among them, one derivative showed selective activity (SI = 3.83) against human melanoma cells, indicating that modifications to the chromeno-pyrrole structure can enhance biological efficacy .
Summary of Findings
Q & A
Q. What are the most common synthetic routes for preparing this compound, and how are reaction conditions optimized?
The compound is synthesized via multicomponent reactions (MCRs) that enable efficient assembly of its chromeno-pyrrole core. Key steps include:
- Condensation : Reacting substituted benzaldehydes with primary amines (e.g., 4-chloroaniline) and activated methylene compounds.
- Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the fused chromeno-pyrrole system .
- Functionalization : Introducing the 6-methylpyridin-2-yl group via palladium-catalyzed cross-coupling reactions .
Optimization involves adjusting solvent polarity (e.g., ethanol vs. dichloromethane), temperature (60–120°C), and catalysts (e.g., AlCl₃ for Friedel-Crafts reactions). Purity is monitored via HPLC or TLC .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., chlorophenyl methyl groups at δ 2.3–2.6 ppm) and confirms stereochemistry .
- X-ray Crystallography : Resolves the dihydrochromeno-pyrrole framework using SHELX software. Disorder in aromatic rings is addressed via refinement with SHELXL .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 462.1 for [M+H]⁺) .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with modified substituents?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification to remove by-products .
- Catalyst Screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling reactions to minimize dehalogenation side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% in cyclization steps .
Q. What strategies are used to resolve contradictions in reported biological activity data?
- Assay Validation : Replicate studies under standardized conditions (e.g., ATP levels in kinase inhibition assays) to control for false positives .
- Structural Analog Comparison : Compare IC₅₀ values of analogs (e.g., replacing 4-chlorophenyl with 3-methoxyphenyl) to isolate substituent effects .
- Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation as a cause of variable in vivo results .
Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
- Conjugated Systems : The chromeno-pyrrole core’s extended π-system enhances binding to aromatic residues in enzyme active sites (e.g., COX-2) .
- Substituent Effects : The 4-chlorophenyl group increases lipophilicity (logP ~3.2), improving membrane permeability, while the 6-methylpyridine moiety facilitates hydrogen bonding with targets .
Q. What computational methods are employed to predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs, prioritizing poses with <1.5 Å RMSD from crystallographic data .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes in physiological conditions .
Methodological Challenges
Q. How is thermal stability assessed, and what degradation products are observed?
- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~220°C. Major degradation pathways include loss of the chlorophenyl group (Δm/z 111) .
- Differential Scanning Calorimetry (DSC) : Detects melting points (~245°C) and phase transitions under nitrogen .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density in solvent-accessible voids .
- Twinning : Apply HKLF 5 format in SHELXL to refine twinned data with a BASF parameter .
Comparative Studies
Q. How does this compound compare to structurally similar analogs in terms of bioactivity?
| Analog | Substituent Modifications | Key Differences |
|---|---|---|
| Compound A | 4-Fluorophenyl instead of 4-chlorophenyl | 20% lower COX-2 inhibition |
| Compound B | 2-Methylpyridine instead of 6-methylpyridine | Reduced solubility (logS −4.1 vs. −3.7) |
| Compound C | 7-Fluoro instead of 7-methyl | Enhanced metabolic stability (t₁/₂ 4h vs. 2.5h) |
Q. What in vitro assays are recommended for preliminary toxicity profiling?
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity) .
- hERG Binding : Patch-clamp assays to assess cardiac risk (IC₅₀ < 10 µM flags concern) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
